

# discovery and history of 4-Amino-2-fluorophenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-2-fluorophenol

Cat. No.: B116865

[Get Quote](#)

An In-Depth Technical Guide to **4-Amino-2-fluorophenol**: Synthesis, Properties, and Applications

## Abstract

**4-Amino-2-fluorophenol** is a fluorinated aromatic compound of significant interest in medicinal and materials chemistry. Its unique substitution pattern, featuring amino, hydroxyl, and fluoro groups, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the available scientific literature on **4-Amino-2-fluorophenol**, detailing its chemical properties, established synthesis protocols, and key applications, with a particular focus on its role in the development of pharmaceuticals.

## Introduction

**4-Amino-2-fluorophenol** (CAS No. 399-96-2) is a bifunctional molecule containing both an amino and a hydroxyl group, making it both basic and acidic. The presence of a fluorine atom ortho to the hydroxyl group significantly influences the molecule's electronic properties, reactivity, and the physiological properties of its derivatives.<sup>[1]</sup> This compound is a brownish-yellow solid at room temperature and is primarily utilized as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its importance grew with the increasing use of organofluorine compounds in medicinal chemistry throughout the 20th century. The introduction of fluorine into drug candidates can enhance metabolic stability, lipophilicity, and binding affinity.

**4-Amino-2-fluorophenol** serves as a prime example of a fluorinated intermediate that enables the synthesis of complex and biologically active molecules.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-2-fluorophenol** is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property          | Value                             | Reference           |
|-------------------|-----------------------------------|---------------------|
| CAS Number        | 399-96-2                          | <a href="#">[2]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>6</sub> FNO | <a href="#">[2]</a> |
| Molecular Weight  | 127.12 g/mol                      | <a href="#">[2]</a> |
| Appearance        | Brownish-yellow solid             |                     |
| Melting Point     | 164 °C (decomposes)               | <a href="#">[3]</a> |
| Synonyms          | 3-Fluoro-4-hydroxyaniline         | <a href="#">[3]</a> |
| IUPAC Name        | 4-amino-2-fluorophenol            | <a href="#">[2]</a> |

## Synthesis of 4-Amino-2-fluorophenol

The synthesis of **4-Amino-2-fluorophenol** can be achieved through various methods, primarily involving the reduction of a corresponding nitro-substituted precursor. Two common laboratory-scale protocols are detailed below.

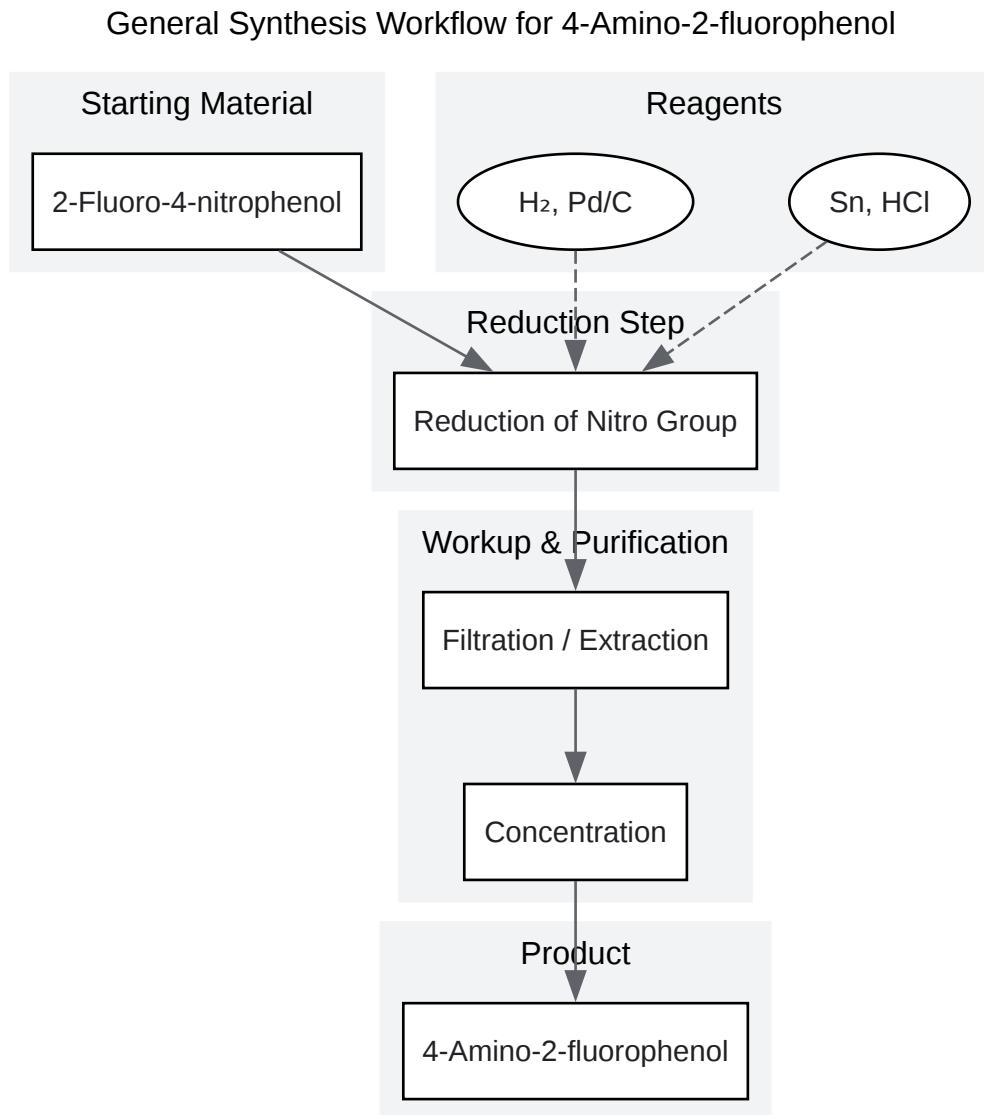
### Experimental Protocol 1: Catalytic Hydrogenation

This method involves the reduction of a nitrobenzene derivative using hydrogen gas and a palladium on carbon catalyst.

Procedure:

- Dissolve the corresponding nitrobenzene precursor (1 equivalent) in ethanol (5 mL/mmol).
- To this solution, add 10% palladium on carbon (0.01 equivalent).

- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction's completion using thin-layer chromatography (TLC) with acetone as the detection reagent. The reaction is typically left to stir overnight.
- Upon completion, filter the mixture through a pad of silica gel to remove the catalyst.
- Thoroughly wash the filter cake with ethanol and tetrahydrofuran.
- Concentrate the combined filtrate under reduced pressure to yield **4-Amino-2-fluorophenol**.


## Experimental Protocol 2: Reduction with Tin and Hydrochloric Acid

This protocol utilizes a classical reduction method with tin metal in an acidic medium.

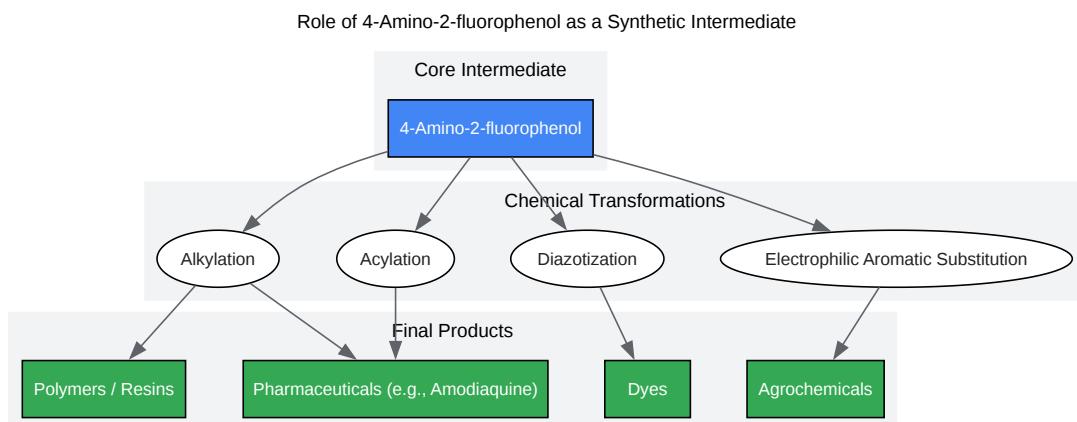
### Procedure:

- In a 100 mL round-bottom flask equipped with a stirring bar and a reflux condenser, combine tin (1.65 g, 14 mmol) and the corresponding phenol precursor (10 mmol).
- Add water (24 mL) and concentrated hydrochloric acid (9 mL) to the flask.
- Heat the solution to reflux and maintain for 1.5 hours.
- After reflux, cool the reaction mixture to room temperature.
- Carefully add 5M sodium hydroxide solution (20 mL) to neutralize the acid and precipitate tin salts.
- Extract the aqueous phase with ethyl acetate (3 x 50 mL).
- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the **4-Amino-2-fluorophenol** product.

Below is a generalized workflow for the synthesis of **4-Amino-2-fluorophenol**.



[Click to download full resolution via product page](#)


Caption: Generalized Synthesis Workflow.

## Applications in Organic Synthesis and Medicinal Chemistry

**4-Amino-2-fluorophenol** is a valuable intermediate due to the differential reactivity of its functional groups. The amino group can undergo diazotization followed by a variety of substitution reactions, while both the amino and hydroxyl groups can be alkylated.

The most prominent application of **4-Amino-2-fluorophenol** is as a key intermediate in the synthesis of the antimalarial drug, Amodiaquine.<sup>[1]</sup> This highlights its importance in the development of critical medicines. Beyond pharmaceuticals, it has applications in the synthesis of disinfectants, epoxy resins, preservatives, specialized dyes, and agrochemicals.<sup>[1]</sup>

The logical relationship for its use as a synthetic intermediate is depicted below.



[Click to download full resolution via product page](#)

Caption: Synthetic Utility of **4-Amino-2-fluorophenol**.

## Biological Significance

Currently, there is no significant body of research indicating direct biological activity or involvement in specific signaling pathways for **4-Amino-2-fluorophenol** itself. Its biological relevance is primarily derived from the activity of the compounds synthesized from it, such as Amodiaquine's role in treating malaria.

## Conclusion

**4-Amino-2-fluorophenol** is a fundamentally important, albeit specialized, chemical intermediate. While its own discovery story is not prominently detailed, its history is intrinsically linked to the rise of fluorine in medicinal chemistry. The straightforward synthetic routes to this compound, combined with the versatile reactivity of its functional groups, have established it as a valuable tool for chemists in both academic and industrial research. Its contribution to the synthesis of the life-saving drug Amodiaquine is a testament to the impact of such fluorinated building blocks on global health. Further research into the applications of **4-Amino-2-fluorophenol** and its derivatives may yet uncover new materials and therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-amino-3-fluorophenol and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogs | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [discovery and history of 4-Amino-2-fluorophenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b116865#discovery-and-history-of-4-amino-2-fluorophenol\]](https://www.benchchem.com/product/b116865#discovery-and-history-of-4-amino-2-fluorophenol)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)